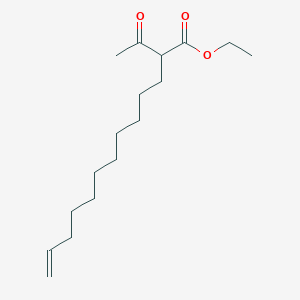![molecular formula C16H12N4 B14278758 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine CAS No. 155951-25-0](/img/structure/B14278758.png)
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. The structure of this compound includes a fused ring system that combines pyrazole and quinoxaline moieties, making it a unique and interesting molecule for various scientific applications .
Méthodes De Préparation
The synthesis of 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine typically involves multi-step reactions. One efficient method is a one-pot transition metal-free procedure. This method starts with easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. The key steps include the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution . This method is advantageous due to its simplicity and the absence of transition metals, making it more environmentally friendly.
Analyse Des Réactions Chimiques
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially in the presence of primary alkylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions are various substituted quinoxalines and pyrazoles .
Applications De Recherche Scientifique
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as extracellular-signal-regulated kinases (ERK1 and ERK2), which are part of the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and differentiation .
Comparaison Avec Des Composés Similaires
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine can be compared with other similar compounds, such as:
5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also contains a pyrazole ring fused with another heterocycle and exhibits similar biological activities.
Quinolinyl-pyrazoles: These compounds share the pyrazole moiety but differ in the fused ring system, leading to different chemical and biological properties.
[1,2,4]triazolo[4,3-a]quinoxaline: This compound has a similar quinoxaline core but with a different substitution pattern, affecting its reactivity and applications.
Propriétés
Numéro CAS |
155951-25-0 |
|---|---|
Formule moléculaire |
C16H12N4 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-phenylpyrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H12N4/c17-16-15-10-13(11-6-2-1-3-7-11)19-20(15)14-9-5-4-8-12(14)18-16/h1-10H,(H2,17,18) |
Clé InChI |
OKSPRBDMBOSVMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C4=CC=CC=C4N=C(C3=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


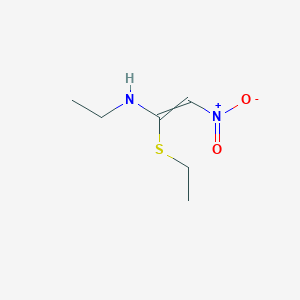
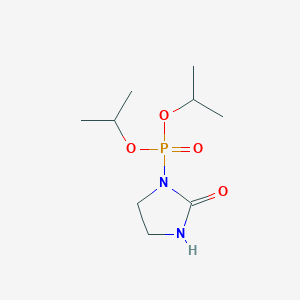
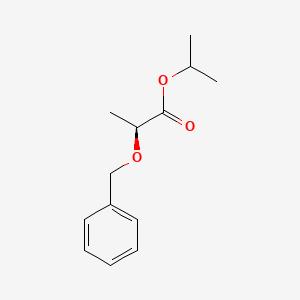
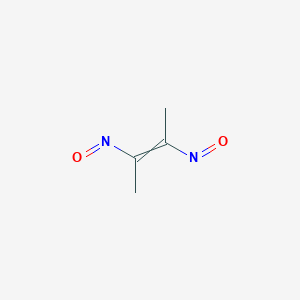


![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
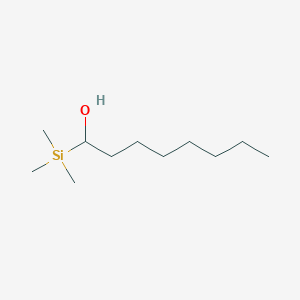

![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)
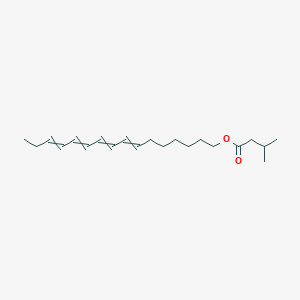
![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)

